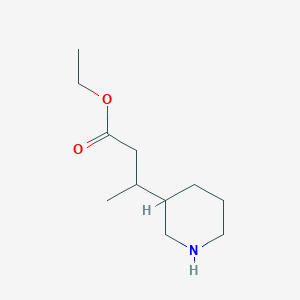

Ethyl 3-(piperidin-3-YL)butanoate

説明

Piperidine derivatives are widely utilized in drug development due to their structural versatility and bioactivity . This compound features a butanoate ester group linked to a piperidine ring, which may influence its physicochemical properties, such as solubility, volatility, and reactivity.

特性

分子式 |

C11H21NO2 |

|---|---|

分子量 |

199.29 g/mol |

IUPAC名 |

ethyl 3-piperidin-3-ylbutanoate |

InChI |

InChI=1S/C11H21NO2/c1-3-14-11(13)7-9(2)10-5-4-6-12-8-10/h9-10,12H,3-8H2,1-2H3 |

InChIキー |

ZAUIGKXNVYGUTL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC(C)C1CCCNC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(piperidin-3-YL)butanoate typically involves the esterification of 3-(piperidin-3-yl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of Ethyl 3-(piperidin-3-YL)butanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or crystallization, ensures the production of high-quality Ethyl 3-(piperidin-3-YL)butanoate .

化学反応の分析

Types of Reactions: Ethyl 3-(piperidin-3-YL)butanoate can undergo various chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Hydrolysis: 3-(piperidin-3-yl)butanoic acid and ethanol.

Reduction: 3-(piperidin-3-yl)butanol.

Substitution: Various substituted piperidine derivatives depending on the electrophile used.

科学的研究の応用

Ethyl 3-(piperidin-3-YL)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

作用機序

The mechanism of action of Ethyl 3-(piperidin-3-YL)butanoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity or receptor binding . The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.

類似化合物との比較

Table 1: Stability of Ethyl Esters in Wash Cycles

| Compound | Volatility Trend | Detection in Wash Cycles | Source |

|---|---|---|---|

| Ethyl crotonate | High | Undetectable after 1–2 | |

| Ethyl isovalerate | Moderate | Lost in third washing | |

| Ethyl hexanoate | Low | Decreased until final |

In contrast, the piperidine moiety in ethyl 3-(piperidin-3-yl)butanoate likely reduces volatility compared to simpler esters, enhancing its suitability for non-volatile applications (e.g., drug intermediates).

Piperidine-Containing Esters

Piperidine derivatives with ester functionalities exhibit distinct pharmacological and chemical behaviors:

- [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol: A related piperidine compound with a chloro-benzyl substituent, highlighting the impact of halogenation on bioactivity .

Table 2: Structural and Functional Comparisons

Esters with Aromatic or Heterocyclic Moieties

- Ethyl (3S)-3-(4-bromophenyl)butanoate: The bromophenyl group introduces aromaticity and electron-withdrawing effects, facilitating hydrolysis under basic conditions (e.g., NaOH/MeOH at 18°C) . This contrasts with ethyl 3-(piperidin-3-yl)butanoate, where the piperidine ring may stabilize the ester against hydrolysis.

- Ethyl 3-{2-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetyl]hydrazono}butanoate: Incorporates a coumarin-hydrazone hybrid structure, which enhances UV absorption and chelation properties compared to simpler esters .

生物活性

Ethyl 3-(piperidin-3-YL)butanoate is a chemical compound with potential biological activities that have garnered attention in pharmacological research. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

Ethyl 3-(piperidin-3-YL)butanoate has the molecular formula and a molecular weight of approximately 199.29 g/mol. The compound features a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom, attached to a butanoate moiety, forming an ester. This structural configuration is significant for its biological interactions and pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that ethyl 3-(piperidin-3-YL)butanoate exhibits promising antimicrobial activity . It has been investigated for its ability to inhibit the growth of various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, although specific pathways remain to be elucidated through further research.

Anticancer Activity

In addition to its antimicrobial properties, ethyl 3-(piperidin-3-YL)butanoate has shown potential anticancer activity . Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in liver carcinoma cell lines (HepG2). The compound's effectiveness was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Further detailed studies are necessary to fully understand the underlying mechanisms and efficacy in various cancer types.

Comparative Analysis with Similar Compounds

The following table compares ethyl 3-(piperidin-3-YL)butanoate with structurally similar compounds regarding their molecular properties and biological activities:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 3-(piperidin-4-yl)butanoate hydrochloride | Antimicrobial | Variation in piperidine ring position (4 instead of 3) | |

| Ethyl 3-(phenyl)piperidin-4-yl propanoate | Anticancer | Incorporation of a phenyl group enhancing lipophilicity | |

| Ethyl 4-(piperidin-4-yl)butanoate hydrochloride | Unknown | Longer carbon chain providing different pharmacokinetics | |

| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | Unknown | Different structural positioning leading to varied properties |

This comparative analysis highlights the unique positioning of the piperidine ring in ethyl 3-(piperidin-3-YL)butanoate, which may contribute to its distinct biological activity profiles compared to similar compounds.

Case Studies and Research Findings

Several case studies have explored the biological effects of ethyl 3-(piperidin-3-YL)butanoate:

- Antimicrobial Efficacy : In a study focusing on the antimicrobial properties of various piperidine derivatives, ethyl 3-(piperidin-3-YL)butanoate was found to exhibit significant inhibition against E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections.

- Cancer Cell Line Studies : Research involving HepG2 cells demonstrated that treatment with ethyl 3-(piperidin-3-YL)butanoate resulted in reduced cell viability and increased markers of apoptosis. The IC50 value was determined to be around 10 µg/mL , indicating effective cytotoxicity against liver cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。